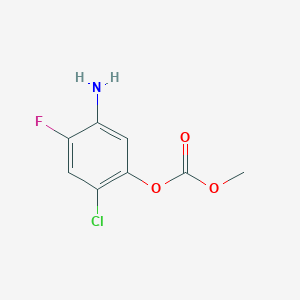

5-Amino-2-chloro-4-fluorophenyl methyl carbonate

Overview

Description

5-Amino-2-chloro-4-fluorophenyl methyl carbonate is an organic compound with the molecular formula C8H7ClFNO2. This compound is characterized by the presence of amino, chloro, and fluoro substituents on a phenyl ring, along with a methyl carbonate group. It is a white or off-white solid that is soluble in organic solvents such as ethanol and dichloromethane but only slightly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloro-4-fluorophenyl methyl carbonate typically involves the following steps:

Reduction of Nitro Compound: The starting material, 2-fluoro-4-chloro-5-nitrobenzoic acid, is reduced to the corresponding amine using a reducing agent such as iron powder or tin(II) chloride in the presence of hydrochloric acid.

Esterification: The resulting amine is then reacted with methyl chloroformate under basic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloro-4-fluorophenyl methyl carbonate can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a hydroxylamine or other derivatives.

Ester Hydrolysis: The methyl carbonate group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Substituted phenyl derivatives.

Oxidation: Nitro derivatives.

Reduction: Hydroxylamine derivatives.

Hydrolysis: Carboxylic acids.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:

The synthesis of 5-amino-2-chloro-4-fluorophenyl methyl carbonate typically involves two primary steps:

- Reduction of Nitro Compound: The precursor, 2-fluoro-4-chloro-5-nitrobenzoic acid, is reduced to the corresponding amine using reducing agents like iron powder or tin(II) chloride in an acidic medium.

- Esterification: The resulting amine is then reacted with methyl chloroformate under basic conditions to yield the final product.

Chemical Reactions:

This compound can undergo various reactions:

- Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

- Ester Hydrolysis: The methyl carbonate group can be hydrolyzed under acidic or basic conditions.

Chemistry

This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its role in creating complex molecules highlights its utility in synthetic organic chemistry.

Biology

In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. Its ability to interact with biological targets makes it valuable for investigating mechanisms of action in drug development.

Industry

The compound finds applications in producing specialty chemicals and materials with tailored properties. Its unique chemical structure allows for modifications that enhance the performance of industrial products.

Case Studies

Case Study 1: Medicinal Chemistry

In a study focused on enzyme inhibitors, this compound was evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. The compound demonstrated significant inhibitory activity, suggesting its potential as a lead compound for drug development targeting those enzymes.

Case Study 2: Agrochemical Intermediates

Research has shown that this compound can be transformed into various agrochemical intermediates. For instance, it has been used to synthesize aniline derivatives that serve as precursors for herbicides and pesticides, showcasing its importance in agricultural chemistry .

Data Tables

| Application Area | Description | Example Uses |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Pharmaceuticals, agrochemicals |

| Biology | Study of enzyme inhibition | Drug development |

| Industry | Production of specialty chemicals | Tailored materials |

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-4-fluorophenyl methyl carbonate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The exact pathways involved can vary based on the biological system and the specific target.

Comparison with Similar Compounds

Similar Compounds

5-Amino-2-chloro-4-fluorobenzoic acid: Similar structure but lacks the methyl carbonate group.

2-Chloro-4-fluoro-5-nitrobenzoic acid: Precursor in the synthesis of the target compound.

5-Amino-2-chloro-4-fluorophenol: Similar structure with a hydroxyl group instead of the methyl carbonate.

Uniqueness

5-Amino-2-chloro-4-fluorophenyl methyl carbonate is unique due to the presence of both electron-withdrawing (chloro, fluoro) and electron-donating (amino) groups on the phenyl ring, along with the methyl carbonate group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.

Biological Activity

5-Amino-2-chloro-4-fluorophenyl methyl carbonate (CAS No. 110957-08-9) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with an amino group, a chloro atom, and a fluorine atom, which contribute to its reactivity and biological properties. Its molecular formula is with a molecular weight of approximately 219.6 g/mol. The presence of these functional groups is critical for its interaction with biological targets.

This compound exhibits various mechanisms of action that contribute to its biological activity:

- Nucleophilic Substitution : The chloro and fluoro groups can undergo nucleophilic substitution reactions, allowing the compound to interact with biological macromolecules such as proteins and nucleic acids.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes related to cancer progression and inflammation, although detailed mechanisms remain to be elucidated.

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer activity. In vitro studies have shown:

- Cell Viability : The compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung cancer cells (A549). IC50 values range from 5 to 15 µM depending on the cell line tested.

- Mechanism of Action : It appears to induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Apoptosis via caspase activation |

| PC-3 | 12 | Cell cycle arrest |

| A549 | 15 | Induction of oxidative stress |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against several bacterial strains:

- Bacterial Strains Tested : E. coli, S. aureus, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 25 to 50 µg/mL, demonstrating effectiveness comparable to standard antibiotics like ciprofloxacin .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 30 |

| Pseudomonas aeruginosa | 50 |

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various derivatives of this compound. The results indicated that structural modifications could enhance potency against specific cancer types .

- Antimicrobial Efficacy Study : Another study assessed the antimicrobial potential of the compound against resistant strains of bacteria. Results showed significant inhibition zones compared to standard treatments, highlighting its potential as an alternative therapeutic agent in treating infections caused by resistant pathogens .

- Mechanistic Insights : Research published in PubMed Central explored the interaction of this compound with specific cellular pathways involved in cancer cell proliferation and survival, suggesting that it may serve as a lead compound for further drug development targeting these pathways .

Properties

IUPAC Name |

(5-amino-2-chloro-4-fluorophenyl) methyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO3/c1-13-8(12)14-7-3-6(11)5(10)2-4(7)9/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNOLDUNQMDIBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OC1=C(C=C(C(=C1)N)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445061 | |

| Record name | 5-Amino-2-chloro-4-fluorophenyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110957-08-9 | |

| Record name | 5-Amino-2-chloro-4-fluorophenyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.